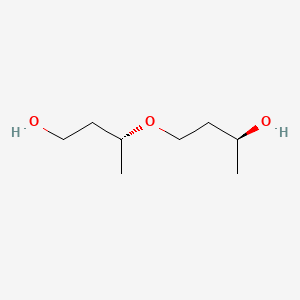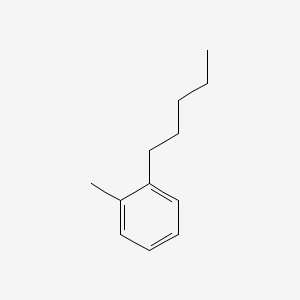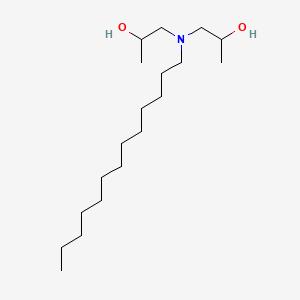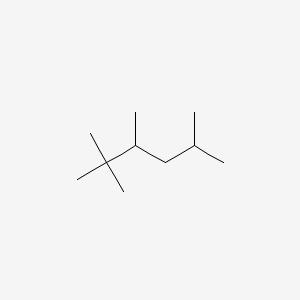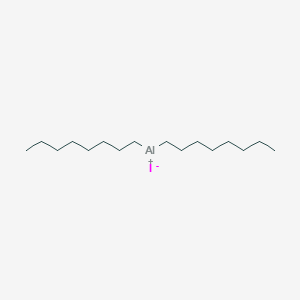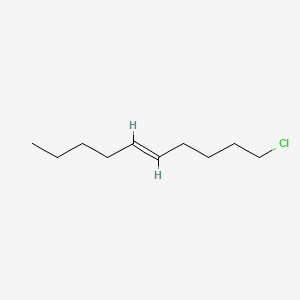
5-Decene, 1-chloro-, (5Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Decene, 1-chloro-, (5Z)-: is an organic compound with the molecular formula C10H19Cl . It is a chlorinated derivative of decene, specifically a positional isomer where the chlorine atom is attached to the first carbon of the decene chain, and the double bond is in the Z-configuration at the fifth carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decene, 1-chloro-, (5Z)- typically involves the chlorination of 5-decene. This can be achieved through the addition of chlorine gas to 5-decene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 5-Decene, 1-chloro-, (5Z)- can be achieved through catalytic chlorination processes. These processes often use catalysts such as iron(III) chloride or aluminum chloride to facilitate the chlorination reaction. The reaction conditions are optimized to maximize yield and selectivity for the desired isomer.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Decene, 1-chloro-, (5Z)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in 5-Decene, 1-chloro-, (5Z)- can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Major Products Formed:
Substitution: 5-Decene-1-ol, 5-Decene-1-amine.
Addition: 1,2-Dibromo-5-decene, 1-Bromo-5-decene.
Oxidation: 5-Decene-1-ol, 5-Decenal, 5-Decenoic acid.
科学的研究の応用
Chemistry: 5-Decene, 1-chloro-, (5Z)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chlorinated alkenes on biological systems. It can also be used as a model compound to investigate the metabolism and toxicity of chlorinated hydrocarbons.
Medicine: While not directly used as a drug, 5-Decene, 1-chloro-, (5Z)- can be used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess biological activity that can be explored for therapeutic applications.
Industry: In the industrial sector, 5-Decene, 1-chloro-, (5Z)- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also used as a precursor for the synthesis of polymers and other materials.
作用機序
The mechanism of action of 5-Decene, 1-chloro-, (5Z)- involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The double bond in the compound also allows it to participate in addition reactions, where electrophiles add across the double bond to form new products.
類似化合物との比較
1-Decene: An unchlorinated analog with a double bond at the first carbon.
5-Decene: A positional isomer with the double bond at the fifth carbon but without the chlorine atom.
1-Chlorodecane: A saturated analog with a chlorine atom at the first carbon but no double bond.
Uniqueness: 5-Decene, 1-chloro-, (5Z)- is unique due to the combination of the chlorine atom and the Z-configuration of the double bond. This specific arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions, while the Z-configuration of the double bond influences its stereochemistry and reactivity in addition reactions.
特性
CAS番号 |
71673-28-4 |
|---|---|
分子式 |
C10H19Cl |
分子量 |
174.71 g/mol |
IUPAC名 |
(E)-1-chlorodec-5-ene |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h5-6H,2-4,7-10H2,1H3/b6-5+ |
InChIキー |
RTCAJAHYBVGCHJ-AATRIKPKSA-N |
異性体SMILES |
CCCC/C=C/CCCCCl |
正規SMILES |
CCCCC=CCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


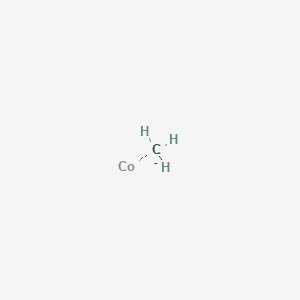
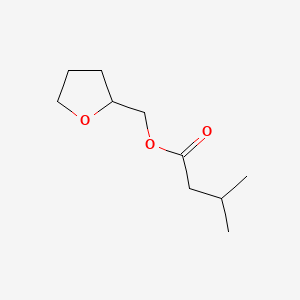
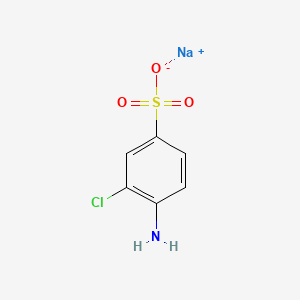
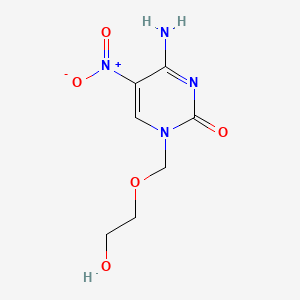
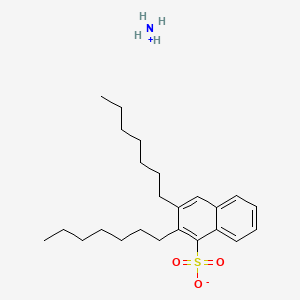

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
